molecular formula C10H11NO2 B2952120 N-(2-hydroxy-6-methylphenyl)prop-2-enamide CAS No. 2270918-41-5

N-(2-hydroxy-6-methylphenyl)prop-2-enamide

Cat. No.: B2952120
CAS No.: 2270918-41-5
M. Wt: 177.203
InChI Key: IFNNAQCPULEFDD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-6-methylphenyl)prop-2-enamide is a chemical compound with a unique structure that includes a hydroxyl group and a methyl group attached to a phenyl ring, along with a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-6-methylphenyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-6-methylphenylamine with acryloyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-hydroxy-6-methylphenylamine in a suitable solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution to neutralize the hydrochloric acid formed during the reaction.
  • Slowly add acryloyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-6-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-6-methylbenzaldehyde or 2-hydroxy-6-methylbenzoic acid.

    Reduction: Formation of N-(2-hydroxy-6-methylphenyl)propionamide.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

N-(2-hydroxy-6-methylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-6-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide moiety play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)prop-2-enamide: Lacks the methyl group at the 6-position.

    N-(2-hydroxy-6-methylphenyl)acetamide: Contains an acetamide moiety instead of a prop-2-enamide moiety.

    N-(2-hydroxy-6-methylphenyl)but-2-enamide: Contains a but-2-enamide moiety instead of a prop-2-enamide moiety.

Uniqueness

N-(2-hydroxy-6-methylphenyl)prop-2-enamide is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring, along with the prop-2-enamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-hydroxy-6-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-9(13)11-10-7(2)5-4-6-8(10)12/h3-6,12H,1H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNNAQCPULEFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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